![molecular formula C6H5N3O B11924343 1H-Pyrrolo[3,4-D]pyrimidin-4-OL CAS No. 39455-98-6](/img/structure/B11924343.png)

1H-Pyrrolo[3,4-D]pyrimidin-4-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

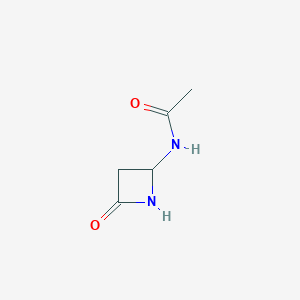

4-Hidroxi-1H-pirrolo[3,4-d]pirimidina es un compuesto heterocíclico que presenta un sistema de anillo fusionado que consiste en un anillo de pirrol y un anillo de pirimidina. Este compuesto es de gran interés en la química medicinal debido a sus posibles actividades biológicas y aplicaciones en el descubrimiento de fármacos.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La 4-Hidroxi-1H-pirrolo[3,4-d]pirimidina se puede sintetizar a través de varios métodos. Un enfoque común involucra la síntesis asistida por ultrasonido, que utiliza la reacción de cicloadición dipolar 1,3 de Huisgen. Este método implica la reacción de pirazolo[3,4-D]pirimidina con 1,4-disustituidos-1,2,3-triazoles a través de un grupo metileno-oxigeno . Las condiciones de reacción típicamente incluyen el uso de catalizadores de cobre(I) y disolventes orgánicos bajo temperatura y presión controladas.

Métodos de Producción Industrial: La producción industrial de 4-Hidroxi-1H-pirrolo[3,4-d]pirimidina puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a los métodos de laboratorio pero optimizadas para mayores rendimientos y eficiencia. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad consistente y escalabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones: La 4-Hidroxi-1H-pirrolo[3,4-d]pirimidina sufre diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.

Sustitución: Puede sufrir reacciones de sustitución nucleófila y electrófila.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los ácidos se emplean comúnmente.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir diversos derivados sustituidos .

Aplicaciones Científicas De Investigación

La 4-Hidroxi-1H-pirrolo[3,4-d]pirimidina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción de la 4-Hidroxi-1H-pirrolo[3,4-d]pirimidina involucra su interacción con objetivos moleculares como CDK2. El compuesto inhibe CDK2 uniéndose a su sitio activo, evitando así la fosforilación de las proteínas diana involucradas en la progresión del ciclo celular. Esto lleva al arresto del ciclo celular y la apoptosis en las células cancerosas .

Compuestos Similares:

Pirazolo[3,4-D]pirimidina: Similar en estructura pero con diferentes actividades biológicas.

Pirazolo[4,3-E][1,2,4]triazolo[1,5-C]pirimidina: Otro compuesto relacionado con posible actividad inhibitoria de CDK2.

Singularidad: La 4-Hidroxi-1H-pirrolo[3,4-d]pirimidina es singular debido a su estructura de anillo específica y la presencia de un grupo hidroxilo en la posición 4, lo que contribuye a sus distintas actividades biológicas y su potencial como agente terapéutico .

Comparación Con Compuestos Similares

Pyrazolo[3,4-D]pyrimidine: Similar in structure but with different biological activities.

Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another related compound with potential CDK2 inhibitory activity.

Uniqueness: 1H-Pyrrolo[3,4-D]pyrimidin-4-OL is unique due to its specific ring structure and the presence of a hydroxyl group at the 4-position, which contributes to its distinct biological activities and potential as a therapeutic agent .

Propiedades

Número CAS |

39455-98-6 |

|---|---|

Fórmula molecular |

C6H5N3O |

Peso molecular |

135.12 g/mol |

Nombre IUPAC |

3,6-dihydropyrrolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C6H5N3O/c10-6-4-1-7-2-5(4)8-3-9-6/h1-3,7H,(H,8,9,10) |

Clave InChI |

GLRGAVWMNSQVDE-UHFFFAOYSA-N |

SMILES canónico |

C1=C2C(=CN1)N=CNC2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)

![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)

![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)

![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)

![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)

![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)